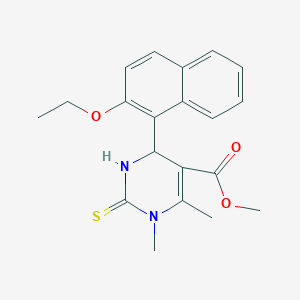
Methyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 346.44 g/mol
The presence of the ethoxynaphthalenyl group and the thioxo moiety contributes to its unique properties and biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating strong efficacy in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Escherichia coli | 32 |
| Compound C | Pseudomonas aeruginosa | 8 |
Antiviral Activity
Methyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been evaluated for its antiviral properties. In vitro studies suggest that it may inhibit the replication of certain viruses, including hepatitis B virus (HBV). The compound showed an IC50 value of approximately 10 µM against HBV in human hepatoma cells.
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cell lines revealed that this compound exhibits selective toxicity. The half-maximal inhibitory concentration (IC50) values were significantly higher in non-cancerous cells compared to cancerous cells, suggesting a potential therapeutic window for anticancer applications.
Table 2: Cytotoxicity Profile of the Compound
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| HEK293 (normal kidney) | >100 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with nucleic acid synthesis or disrupt viral entry mechanisms. Molecular docking simulations indicate potential binding sites on viral proteins, providing insights into its antiviral action.
Case Study 1: Antiviral Efficacy Against HBV
In a controlled study involving HepG2 cells transfected with NTCP gene, treatment with the compound resulted in a significant reduction in HBV replication. The results indicated that the compound could be a candidate for further development as an antiviral agent.
Case Study 2: Antimicrobial Screening
A series of antimicrobial tests were conducted using different concentrations of the compound against clinical isolates. The results confirmed its effectiveness against multi-drug resistant strains, highlighting its potential utility in treating resistant infections.
Properties
IUPAC Name |
methyl 6-(2-ethoxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-5-25-15-11-10-13-8-6-7-9-14(13)17(15)18-16(19(23)24-4)12(2)22(3)20(26)21-18/h6-11,18H,5H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWWULSRLEBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(N(C(=S)N3)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














